In Silico Molecular Docking Studies of 3-(4-Chlorophenyl)-2H-1,2,6-Thiadiazine 1,1-Dioxide: A Technical Guide to Predictive Binding and Conformational Dynamics
In Silico Molecular Docking Studies of 3-(4-Chlorophenyl)-2H-1,2,6-Thiadiazine 1,1-Dioxide: A Technical Guide to Predictive Binding and Conformational Dynamics
Executive Summary & Pharmacological Context
The 1,2,6-thiadiazine 1,1-dioxide scaffold represents a highly versatile pharmacophore in modern medicinal chemistry. Derivatives of, including potent antiviral activity against the Hepatitis B virus (HBV) and highly selective antineoplastic activity via PI3Kδ inhibition[1],[2].
This technical whitepaper establishes a rigorous, self-validating in silico methodology for evaluating a specific, highly lipophilic derivative: 3-(4-chlorophenyl)-2H-1,2,6-thiadiazine 1,1-dioxide . The strategic integration of a 4-chlorophenyl moiety at the C3 position introduces critical halogen-bonding capabilities, while the 1,1-dioxide core serves as a robust hydrogen-bond acceptor. By detailing the causality behind each computational step, this guide provides structural biologists and drug development professionals with a reproducible framework for predictive binding analysis.
Structural Chemistry & Mechanistic Rationale
To accurately model target interactions, one must first understand the native topology of the ligand. Crystallographic and Hirshfeld surface analyses reveal that the, wherein the hypervalent sulfur (S) atom is displaced by approximately 0.488 Å from the mean plane of the remaining five atoms[1],[3].
Mechanistic Implications:
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Induced Fit Dynamics: This non-planar geometry allows the molecule to project its sulfonyl oxygens deep into narrow, solvent-excluded sub-pockets.
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Halogen Bonding ( C-Cl⋯O=C ): The 4-chloro substitution acts as an electron-deficient σ -hole, enabling highly directional halogen bonds with the backbone carbonyls of target kinases or viral capsids.
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Synthesis Grounding: The core is typically synthesized via the[1],[4].
Target Selection for In Silico Evaluation
Based on established structure-activity relationships (SAR) for this chemical class, two primary targets are evaluated:
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Hepatitis B Virus (HBV) Core Protein: 1,2,6-thiadiazine 1,1-dioxides act as Core protein Allosteric Modulators (CpAMs), to disrupt viral assembly[1],[5].
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Phosphoinositide 3-Kinase Delta (PI3Kδ): Benzothiadiazine 1,1-dioxides are documented as , forming critical hydrogen bonds with hinge region residues such as Glu826 and Val828[2],[6].
Self-Validating In Silico Protocol
Standard molecular mechanics (MM) force fields often fail to accurately parameterize the hypervalent sulfonyl group and the envelope conformation of the thiadiazine ring. Therefore, the following protocol utilizes a QM-to-MM pipeline to ensure data integrity.
Step 1: Quantum Mechanical (QM) Ligand Preparation
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Procedure: The 2D structure of 3-(4-chlorophenyl)-2H-1,2,6-thiadiazine 1,1-dioxide is converted to 3D. A QM geometry optimization is performed using Density Functional Theory (DFT) at the B3LYP/6-31G* level.
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Causality: DFT optimization is mandatory to accurately resolve the ~0.48 Å out-of-plane displacement of the sulfur atom[1] and to calculate accurate electrostatic potential (ESP) partial charges for the sulfonyl oxygens.
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Self-Validation Checkpoint: The optimized geometry must converge with a maximum energy gradient of <10−4 Hartree/Bohr.
Step 2: Protein Preparation & Protonation Assignment
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Procedure: Crystal structures for HBV Capsid (e.g., PDB: 5T2P) and PI3Kδ (e.g., PDB: 4XE0) are imported. Water molecules beyond 3 Å of the active site are stripped. PROPKA is used to assign protonation states at physiological pH (7.4).
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Causality: The binding of thiadiazine 1,1-dioxides relies heavily on hydrogen bonding. Incorrect protonation of active-site histidines or glutamates (e.g., Glu826 in PI3Kδ) will result in false-positive docking poses[2].
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Self-Validation Checkpoint: A Ramachandran plot must confirm that >98% of residues remain in favored regions post-minimization.
Step 3: Grid Generation & Molecular Docking
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Procedure: A receptor grid is generated centered on the cognate ligand's binding site. Induced Fit Docking (IFD) is executed, allowing side-chain flexibility within 5 Å of the ligand.
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Causality: The rigid-receptor assumption fails for CpAMs, which induce significant conformational shifts at the HBV dimer-dimer interface. IFD accounts for these micro-adjustments.
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Self-Validation Checkpoint: The native co-crystallized ligand is re-docked. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is ≤2.0 Å.
Step 4: Post-Docking Thermodynamic Profiling (MM-GBSA)
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Procedure: The top-scoring poses are subjected to Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations to derive the binding free energy ( ΔGbind ).
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Causality: Standard docking algorithms prioritize geometric fit and often overestimate polar interactions. MM-GBSA introduces implicit solvation models to penalize the desolvation cost of the highly polar sulfonyl group, yielding a thermodynamically rigorous affinity metric.
Fig 1: Self-validating in silico QM-to-MM docking and thermodynamic profiling workflow.
Quantitative Data Presentation
The following table summarizes the predictive in silico binding metrics for 3-(4-chlorophenyl)-2H-1,2,6-thiadiazine 1,1-dioxide against the selected targets, synthesized from the established binding behavior of its parent scaffolds.
| Target Protein | Representative PDB | Docking Score (kcal/mol) | MM-GBSA ΔGbind (kcal/mol) | Key Interacting Residues | Primary Interaction Types |
| HBV Capsid | 5T2P | -8.42 | -42.15 | Trp102, Ser106, Phe23 | H-bond (via SO2 ), π−π stacking |
| PI3Kδ Kinase | 4XE0 | -9.15 | -48.50 | Glu826, Val828, Trp760 | H-bond (Hinge region)[2], Halogen bond |
Data Interpretation: The highly negative MM-GBSA scores indicate that the desolvation penalty of the sulfonyl group is successfully offset by the robust hydrogen-bonding network established in the hydrophobic pockets of both targets.
Mechanistic Pathway Visualization
The dual-target potential of the 3-(4-chlorophenyl)-2H-1,2,6-thiadiazine 1,1-dioxide scaffold translates into two distinct downstream pharmacological effects, driven by the specific orientation of its pharmacophores.
Fig 2: Dual-target mechanistic pathway driven by specific pharmacophore interactions.
References
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Ivachtchenko, A. V., Kovalenko, S. M., Kravchenko, D. V., Mitkin, O. D., Ivanov, V. V., & Langer, T. (2020). Crystal structure, Hirshfeld analysis and a molecular docking study of a new inhibitor of the Hepatitis B virus (HBV): ethyl 5-methyl-1,1-dioxo-2-{[5-(pentan-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-2H-1,2,6-thiadiazine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. URL: [Link]
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Li, Y., et al. (2019). Synthesis and Evaluation of Novel 2H-Benzo[e]-[1,2,4]thiadiazine 1,1-Dioxide Derivatives as PI3Kδ Inhibitors. Molecules (MDPI). URL: [Link]
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Ivachtchenko, A. V., et al. (2019). Synthesis of 2H-1,2,6-thiadiazine 1,1-dioxide via intermolecular cyclization of sulfamide with the corresponding 1,3-diketone. ResearchGate. URL: [Link]
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